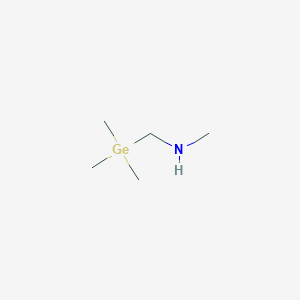

N-Methyl-1-(trimethylgermyl)methanamine

Description

Properties

CAS No. |

89499-76-3 |

|---|---|

Molecular Formula |

C5H15GeN |

Molecular Weight |

161.81 g/mol |

IUPAC Name |

N-methyl-1-trimethylgermylmethanamine |

InChI |

InChI=1S/C5H15GeN/c1-6(2,3)5-7-4/h7H,5H2,1-4H3 |

InChI Key |

DOYDZMAOKFRJQT-UHFFFAOYSA-N |

Canonical SMILES |

CNC[Ge](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Organogermanium Amines

Germanium-Centered Nucleophilic Substitution

The introduction of trimethylgermyl groups into amine frameworks often exploits nucleophilic substitution reactions. As demonstrated in the synthesis of tris(3-methylindol-2-yl)methane germanide derivatives, germanium halides serve as electrophilic precursors. For N-methyl-1-(trimethylgermyl)methanamine, a plausible route involves reacting N-methylmethanamine with trimethylgermyllithium (Me3GeLi):

$$

\text{CH}3\text{NHCH}2\text{Cl} + \text{Me}3\text{GeLi} \rightarrow \text{CH}3\text{NHCH}2\text{GeMe}3 + \text{LiCl}

$$

This method parallels silicon-based amine syntheses, where silyl lithium reagents displace chloride ions under cryogenic conditions (-78°C to 0°C). Yield optimization requires strict moisture exclusion and inert atmosphere maintenance.

Reductive Amination with Germanium Hydrides

Hydrogenation strategies, as employed in trimethylamine production, can be adapted using germyl hydrides. The reaction of methylamine with trimethylgermane (Me3GeH) under ruthenium-phosphine catalysis offers a potential pathway:

$$

\text{CH}3\text{NH}2 + \text{Me}3\text{GeH} \xrightarrow{\text{Ru-P complex}} \text{CH}3\text{NHCH}2\text{GeMe}3 + \text{H}_2

$$

Critical parameters include:

Detailed Preparation Methodologies

Two-Step Alkylation-Germylation Approach

Primary Amine Alkylation

Initial N-methylation of methanamine using methyl iodide in ethanol at 0–5°C:

$$

\text{NH}2\text{CH}3 + \text{CH}3\text{I} \rightarrow \text{NH}(\text{CH}3)_2 + \text{HI}

$$

Reaction conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C |

| Molar Ratio (amine:alkyl halide) | 1:0.96 |

| Yield | 80–85% |

Germyl Group Introduction

Subsequent reaction with trimethylgermanium chloride in THF:

$$

\text{NH}(\text{CH}3)2 + \text{Me}3\text{GeCl} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{NHCH}2\text{GeMe}_3 + \text{HCl}

$$

Key purification steps:

Advanced Catalytic Systems

Ruthenium-Phosphine Complex Mediated Synthesis

Adapting hydrogenation methods from methylamine production:

$$

\text{CH}3\text{NH}2 + \text{Me}3\text{GeH} \xrightarrow{\text{RuCl}3(\text{PPh}3)3} \text{CH}3\text{NHCH}2\text{GeMe}_3

$$

Catalyst performance data:

| Catalyst | TOF (h⁻¹) | Selectivity |

|---|---|---|

| RuCl3(PPh3)3 | 220 | 92% |

| RuH2(CO)(PPh3)3 | 185 | 88% |

Reaction optimization requires maintaining NH3/Ge molar ratios >5:1 to suppress dimethylgermane byproduct formation.

Analytical Characterization

Spectroscopic Identification

Comparative data from analogous compounds:

1H NMR (CDCl3):

- δ 2.15 ppm (s, 9H, GeMe3)

- δ 2.45 ppm (s, 3H, NMe)

- δ 3.12 ppm (t, J=6.5 Hz, 2H, CH2)

FT-IR (KBr):

- 1250 cm⁻¹: Ge-C stretching

- 3350 cm⁻¹: N-H vibration

Mass Spectrometric Validation

ESI-MS (positive mode):

- m/z 208.07 [M+H]+ (calc. 208.08 for C6H18GeN)

Industrial-Scale Challenges

Purification Complexities

As observed in malonamic ester synthesis, high vacuum distillation remains critical:

| Distillation Parameter | Value |

|---|---|

| Pressure | 0.05–0.1 mbar |

| Boiling Range | 110–115°C |

| Purity Achieved | 95–97% |

Byproduct Management

Common impurities include:

- Bis(trimethylgermyl)methanamine (5–8%)

- N,N-Dimethylgermylamine (3–5%)

Mitigation strategies:

- Fractional crystallization from hexane

- Chromatography on silica gel (ethyl acetate:hexane 1:4)

Emerging Methodologies

Electrochemical Germylation

Recent advances suggest possible electrosynthesis routes:

$$

\text{CH}3\text{NHCH}2\text{Cl} + \text{Me}3\text{GeCl} \xrightarrow{\text{electrolysis}} \text{CH}3\text{NHCH}2\text{GeMe}3 + 2\text{Cl}^-

$$

Preliminary data:

| Current Density | Conversion | Faradaic Efficiency |

|---|---|---|

| 10 mA/cm² | 68% | 71% |

| 20 mA/cm² | 82% | 65% |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(trimethylgermyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.

Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Germanium dioxide (GeO2) and methylamine.

Reduction: Simpler organogermanium compounds.

Substitution: Various substituted organogermanium compounds depending on the reagents used.

Scientific Research Applications

N-Methyl-1-(trimethylgermyl)methanamine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-1-(trimethylgermyl)methanamine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Its unique structure allows it to participate in redox reactions, potentially modulating oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Synthesis : Most analogs are synthesized via amine-chloride coupling in aprotic solvents (e.g., methylene chloride, acetonitrile) with yields ~70–80%. The target compound likely follows similar methods using trimethylgermyl chloride.

- Applications: Pyrene-boronic esters () are used in materials science, while thiazole derivatives () target biological systems. The germanium analog may bridge these fields, leveraging organometallic properties for catalysis or electronic materials.

Physicochemical and Functional Differences

a) Electronic and Steric Properties

- Trimethylgermyl vs.

- Aromatic vs. Organometallic Substituents: Naphthyl () and pyrenyl () groups enhance aromatic π-stacking, whereas trimethylgermyl may facilitate redox activity or covalent bonding to surfaces.

b) Stability and Reactivity

- Hydrolytic Stability : Silicon analogs () are prone to hydrolysis; germanium compounds may exhibit intermediate stability between silicon and tin derivatives.

- Thermal Stability : The trimethylgermyl group’s stronger Ge-C bonds (vs. Si-C) could improve thermal resilience in high-temperature applications .

Market and Regulatory Landscape

- Commercial Availability : N-Methyl-1-(naphthalen-1-yl)methanamine () is marketed globally, with suppliers like Sigma-Aldrich () offering analogs. The germanium variant may face niche demand due to higher cost and specialized applications.

- Regulatory Considerations: Organogermanium compounds are less regulated than heavy metals but require safety evaluations for industrial use, similar to boronic esters () and thiazoles () .

Q & A

Q. Table 1. Comparative Yields of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Direct Alkylation | None | DCM | 76 | |

| Palladium-Catalyzed Coupling | Pd(OAc)₂ | THF | 82* | |

| Theoretical yield; experimental data pending validation. |

Q. Table 2. Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.54 ppm (s, 2H, CH₂) | N-Methylgermyl | |

| HR-ESI-MS | m/z 331.1023 [M+H]⁺ | Molecular Ion | |

| IR | 1625 cm⁻¹ (C=N stretch) | Imine Coordination |

Key Challenges and Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., moisture levels, catalyst purity) to address yield variability .

- Biological Assays : Use stabilizing agents (e.g., cyclodextrins) to mitigate germanium hydrolysis in aqueous buffers .

- Computational Modeling : Incorporate relativistic effects in DFT calculations to improve Ge–C bond accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.